molecular formula C11H13N5O2 B2859929 1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 879473-98-0

1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No.: B2859929
CAS No.: 879473-98-0
M. Wt: 247.258
InChI Key: NVPPDPUWMBILSY-UHFFFAOYSA-N
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Description

1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple methyl groups and a fused imidazoline ring

Preparation Methods

The synthesis of 1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves several steps. Typically, the synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include purine derivatives and methylating agents.

    Reaction Conditions: The reaction conditions are carefully controlled to ensure the correct formation of the desired compound. This may involve the use of specific solvents, temperatures, and catalysts.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the methyl groups is replaced by another functional group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can be compared with other similar compounds, such as:

    1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: This compound has a similar structure but lacks the fused imidazoline ring.

    3,4,7,8-Tetramethyl-1,10-phenanthroline: Another compound with multiple methyl groups, but with a different core structure.

Properties

IUPAC Name

4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-5-6(2)16-7-8(12-10(16)14(5)3)15(4)11(18)13-9(7)17/h1-4H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPPDPUWMBILSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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